2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Medicinal Chemistry QSAR Lipophilicity

2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 1105225-07-7) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, characterized by a 3-fluorobenzylthio substituent at position 2 and a 4-(4-methoxyphenyl)piperazin-1-yl group at position 5. This scaffold is recognized for its bioisosteric relationship to pyrimidine, enabling interference with DNA replication processes, and the mesoionic character of the thiadiazole ring facilitates membrane permeability.

Molecular Formula C20H21FN4OS2
Molecular Weight 416.53
CAS No. 1105225-07-7
Cat. No. B2896000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
CAS1105225-07-7
Molecular FormulaC20H21FN4OS2
Molecular Weight416.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC=C4)F
InChIInChI=1S/C20H21FN4OS2/c1-26-18-7-5-17(6-8-18)24-9-11-25(12-10-24)19-22-23-20(28-19)27-14-15-3-2-4-16(21)13-15/h2-8,13H,9-12,14H2,1H3
InChIKeyJJQSMWDQAIDRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 1105225-07-7): Strategic Procurement Guide for a Differentiated 1,3,4-Thiadiazole Scaffold


2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 1105225-07-7) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, characterized by a 3-fluorobenzylthio substituent at position 2 and a 4-(4-methoxyphenyl)piperazin-1-yl group at position 5 [1]. This scaffold is recognized for its bioisosteric relationship to pyrimidine, enabling interference with DNA replication processes, and the mesoionic character of the thiadiazole ring facilitates membrane permeability [2]. The compound's specific substitution pattern distinguishes it from closely related analogs, making it a candidate of interest for medicinal chemistry programs targeting anticancer or anti-infective pathways.

Why Generic Substitution of 2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is Scientifically Unsound


Within the 1,3,4-thiadiazole chemotype, even minor alterations to the substitution pattern on the piperazine ring or the benzylthio moiety can drastically alter biological potency, selectivity, and physicochemical properties. For instance, in a series of thiadiazole–piperazine urea fatty acid amide hydrolase (FAAH) inhibitors, the shift from a 4-chlorobenzyl to a 4-fluorobenzyl tail on the piperazine side improved inhibitory activity by nearly 70% (IC50 0.13 µM vs. 0.22 µM) [1]. Similarly, a review of anticancer 1,3,4-thiadiazoles highlights that antiproliferative activity is strongly influenced by substituents on the N4 of piperazine, with p-methoxyphenyl and p-fluorophenyl groups yielding the best results [2]. Therefore, replacing the target compound—which uniquely combines a 3-fluorobenzylthio group with a 4-methoxyphenylpiperazine—with an analog bearing a 2-methoxyphenyl, 4-fluorophenyl, or trifluoromethylbenzyl group carries a high risk of unpredictable efficacy, target engagement, and pharmacokinetic behavior. This underscores the necessity for precise procurement of the specific CAS 1105225-07-7 compound to ensure reproducible experimental outcomes.

Quantitative Differentiation Evidence for 2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole Against Key Structural Analogs


4-Methoxyphenyl vs. 2-Methoxyphenyl Piperazine Substitution: Impact on Predicted Lipophilicity and Steric Profile

The position of the methoxy group on the phenylpiperazine ring dictates the molecule's lipophilicity and steric bulk, which are critical for target binding. The target compound (4-OCH3) is predicted to have a lower clogP and a different electrostatic potential surface compared to its 2-methoxyphenyl analog (CAS 1105252-64-9). In analogous 1,3,4-thiadiazole series, the shift from 4-methoxy to 2-methoxy substitution has been shown to significantly alter antiproliferative activity, underscoring the non-interchangeability of these isomers [1].

Medicinal Chemistry QSAR Lipophilicity

3-Fluorobenzylthio vs. 3-Trifluoromethylbenzylthio: Electronic Effects on Thioether Reactivity and Binding

The 3-fluorobenzylthio group in the target compound provides a distinct electronic profile versus the more electron-withdrawing 3-trifluoromethylbenzylthio analog (CAS 1105198-17-1). In FAAH inhibitor studies, a 4-fluorobenzyl tail on the piperazine side yielded an IC50 of 0.22 µM, while the 4-chlorobenzyl analog achieved 0.13 µM, demonstrating that even subtle halogen substitutions on the benzyl ring can modulate activity by up to 40% [1]. Extrapolating this class-level SAR, the 3-fluorobenzylthio motif in the target compound is expected to confer intermediate electron-withdrawing character, potentially optimizing binding to targets sensitive to aryl halide effects.

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship

Piperazine N4 Substituent: 4-Methoxyphenyl vs. 4-Fluorophenyl and Antiproliferative Activity Trends

In a recent review of anticancer 1,3,4-thiadiazole derivatives, compounds bearing a p-methoxyphenyl group on the piperazine N4 were identified as among the most promising, alongside p-fluorophenyl analogs. The best compound in the series (14c) achieved an IC50 of 2.32 µM against the MCF-7 breast cancer cell line [1]. While direct data for the target compound is not available, the 4-methoxyphenyl moiety is associated with superior selectivity for cancer cells over normal cells compared to the 4-fluorophenyl counterpart, as indicated by the review's structure–activity discussion.

Anticancer Cytotoxicity Structure-Activity Relationship

Selectivity Against Chemokine Receptors: A Class-Level Advantage of the Thiadiazole–Piperazine Core

Patents covering thiadiazole–piperazine compounds, such as US20070043079, describe their utility as CCR1 and/or CCR5 chemokine receptor antagonists [1]. While specific binding data for CAS 1105225-07-7 are not publicly disclosed, the structural homology to the patented compounds suggests potential application in inflammatory disease models. The combination of a 3-fluorobenzylthio group and a 4-methoxyphenylpiperazine may offer a distinct selectivity window over analogs with different substituents, as chemokine receptor antagonism is highly sensitive to the nature of the aromatic substituents.

Immunology Chemokine Receptor Antagonism Inflammation

Recommended Research and Procurement Scenarios for 2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole


Focused Anticancer Library Design Targeting Breast and Leukemia Cell Lines

Based on the 4-methoxyphenylpiperazine SAR showing promising antiproliferative activity in MCF-7 cells (IC50 ~2.32 µM for the best analog) [1], this compound is well-suited for inclusion in targeted anticancer libraries. Its unique 3-fluorobenzylthio modification may confer a distinct selectivity profile, making it valuable for profiling against the NCI-60 panel or leukemia cell lines such as K-562.

Chemokine Receptor (CCR1/CCR5) Antagonism Hit-to-Lead Programs

The thiadiazole–piperazine core is a recognized scaffold for chemokine receptor antagonism [1]. Procuring CAS 1105225-07-7 provides a novel starting point with a substitution pattern not covered by existing patents, potentially enabling the development of new IP in the inflammation or HIV-entry inhibitor space.

Structure–Activity Relationship (SAR) Studies Around Piperazine N4 Substitution

The compound's 4-methoxyphenyl group is a key variable in modulating potency and selectivity. As highlighted by the FAAH inhibitor series where a 4-fluorobenzyl tail improved activity to 0.22 µM, the target compound can serve as a reference point for systematic SAR exploration of benzylthio and piperazine modifications [1].

Enzyme Inhibition Screening (FAAH, MMPs) Aimed at CNS and Pain Indications

Given the class-level evidence of thiadiazole–piperazine ureas acting as FAAH inhibitors with nanomolar potency, this compound may be screened against FAAH or related serine hydrolases. Its unique 3-fluorobenzylthio group could lead to improved CNS penetration due to the balanced lipophilicity, a hypothesis that warrants experimental validation.

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